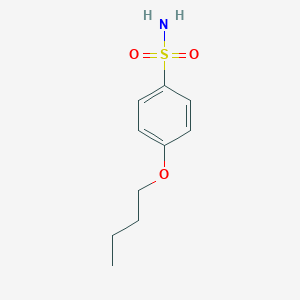

4-Butoxybenzenesulfonamide

Vue d'ensemble

Description

4-Butoxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S. It belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Applications De Recherche Scientifique

Key Reactions

- Reduction : Can be reduced using sodium borohydride.

- Substitution : The butoxy group may be replaced with other functional groups under suitable conditions.

Chemistry

4-Butoxybenzenesulfonamide serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its chemical properties facilitate various reactions, making it valuable in synthetic chemistry.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit bacterial growth by disrupting folic acid synthesis pathways, a mechanism shared with traditional sulfonamide antibiotics.

Case Study: Antimicrobial Activity

In studies assessing its antimicrobial efficacy, this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a new therapeutic agent.

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development aimed at treating infections and possibly cancer. Its mode of action as a competitive inhibitor of enzymes involved in folate metabolism positions it as a candidate for further pharmacological studies .

Clinical Relevance

Research indicates that derivatives of sulfonamides can be effective against resistant bacterial strains, highlighting the need for novel compounds like this compound in addressing antibiotic resistance.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require enhanced solubility and reactivity.

Mécanisme D'action

Target of Action

4-Butoxybenzenesulfonamide belongs to the class of sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of sulfonamides.

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, a crucial component for DNA synthesis in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, this compound disrupts the production of folic acid, leading to a halt in DNA synthesis and, consequently, bacterial growth.

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound prevents bacteria from proliferating .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxybenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with n-butylamine in the presence of an inorganic alkaline compound. This reaction is carried out under solvent-free solid-phase conditions, followed by purification through reduced pressure distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using advanced techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxybenzenesulfonamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; often conducted in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Comparaison Avec Des Composés Similaires

4-Butoxybenzenesulfonamide can be compared with other benzenesulfonamides, such as:

Sulfamethazine: Commonly used as an antibacterial agent in veterinary medicine.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfanilamide: The prototypical sulfonamide used in the treatment of bacterial infections.

Uniqueness: Its butoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial contexts .

Activité Biologique

4-Butoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including case studies and relevant data tables.

This compound (C10H15NO3S) is characterized by the presence of a butoxy group attached to a benzenesulfonamide moiety. Its structural features contribute to its biological efficacy, particularly in modulating various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Bacillus subtilis | 6.63 |

| Candida albicans | 6.63 |

| Aspergillus niger | 6.28 |

Among these, the compound showed the highest potency against E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vivo studies using carrageenan-induced rat paw edema models. The results indicated a significant reduction in edema, with inhibition percentages as follows:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings suggest that the compound possesses strong anti-inflammatory properties, making it a potential candidate for therapeutic applications in inflammatory diseases .

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death . Additionally, the compound may exert antioxidant effects, further contributing to its anti-inflammatory properties .

Case Studies

A notable case study involved the use of this compound in combination therapies for treating infections resistant to conventional antibiotics. In vitro tests showed enhanced efficacy when used alongside other antimicrobial agents, suggesting a synergistic effect that could be beneficial in clinical settings.

Propriétés

IUPAC Name |

4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVWKPGGOMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365907 | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-58-5 | |

| Record name | 4-Butoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.